4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide
Description
4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide is a benzamide derivative characterized by:
- A benzamide core substituted with a 4-methoxy group at the para position.
- An oxane (tetrahydropyran) ring at the N-linked side chain, further substituted with a 4-methoxyphenyl group at the 4-position of the oxane. This structural motif combines aromaticity, conformational rigidity (from the oxane ring), and methoxy groups that may enhance solubility or receptor binding.
Properties
IUPAC Name |
4-methoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-18-7-3-16(4-8-18)20(23)22-15-21(11-13-26-14-12-21)17-5-9-19(25-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBILYDUDXDEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144139 | |
| Record name | 4-Methoxy-N-[[tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440087-52-5 | |
| Record name | 4-Methoxy-N-[[tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440087-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N-[[tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-methoxyphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
The compound’s benzamide core and methoxy substituents are shared with several derivatives, but differences in heterocycles and side chains influence their properties:
Table 1: Structural and Functional Comparison
Key Trends and Insights
Thiazole (EMAC2060 ) and 1,3,4-oxadiazole (LMM5 ) derivatives exhibit antiviral and antifungal activities, respectively, highlighting the role of nitrogen-containing heterocycles in targeting enzymes or pathogens.
Methoxy Group Effects :
- Methoxy substituents are common across analogs (e.g., LMM5 , Compound 28 ), likely enhancing solubility and modulating electronic properties for receptor binding.
Synthesis and Physicochemical Properties :
- Yields for benzamide derivatives vary widely (e.g., 72% for Compound 28 vs. <80% for EMAC2060 ), reflecting challenges in introducing complex side chains.
- Higher melting points (e.g., 292–294°C for Compound 28 ) correlate with extended conjugation or crystalline packing influenced by rigid substituents.
Biological Activity: Antifungal activity: LMM5 targets thioredoxin reductase in C. albicans, suggesting benzamides with sulfamoyl and oxadiazole groups may disrupt redox pathways.
Unique Features of the Target Compound
- Oxane Ring : Unlike thiazole or oxadiazole derivatives, the oxane ring may reduce metabolic degradation due to its saturated structure, offering pharmacokinetic advantages.
- Dual Methoxy Substitution : The para-methoxy groups on both benzamide and oxane-linked phenyl rings could enhance lipophilicity and π-π stacking interactions in target binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
